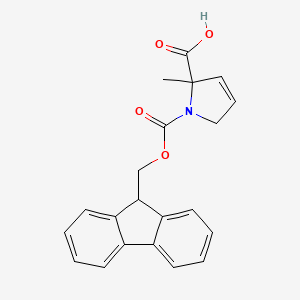
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid, commonly known as Fmoc-Met-OH, is a chemical compound used in scientific research. It is a derivative of the amino acid methionine and is used in the synthesis of peptides and proteins.
Scientific Research Applications
Protecting Groups in Organic Synthesis
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid, commonly known by the acronym Fmoc, is extensively used as a protecting group for hydroxy-groups in organic synthesis. This chemical moiety is particularly useful due to its compatibility with a variety of acid- and base-labile protecting groups. The Fmoc group can be conveniently removed without affecting other base-labile protecting groups, making it invaluable in the synthesis of complex organic compounds like peptides and nucleic acids (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-alkylhydroxamic Acids
This compound has been used in the synthesis of N-alkylhydroxamic acids, highlighting its versatility in organic chemistry. Specifically, N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are prepared and utilized for efficient condensation with solid-phase supports, facilitating the synthesis of diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).
Applications in Peptide Synthesis
The compound is also employed as a reversible protecting group for the amide bond in peptides. This use is especially crucial in the synthesis of 'difficult sequences' in peptides, as it inhibits interchain association during the solid-phase peptide synthesis, demonstrating its significant role in the advancement of peptide chemistry (Johnson, Quibell, Owen, & Sheppard, 1993).
Synthesis of Oligomers
In another application, this compound has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. These oligomers have diverse lengths and structures, showcasing the versatility of this compound in synthesizing structurally diverse molecules (Gregar & Gervay-Hague, 2004).
Development of Polymeric Materials
This compound also finds applications in the development of new polymeric materials. For instance, novel diphenylfluorene-based aromatic polyamides have been synthesized using derivatives of this compound, illustrating its utility in creating new materials with desirable physical properties (Hsiao, Yang, & Lin, 1999).
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-11,18H,12-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTHUBAATYEBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

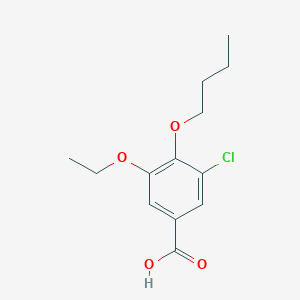
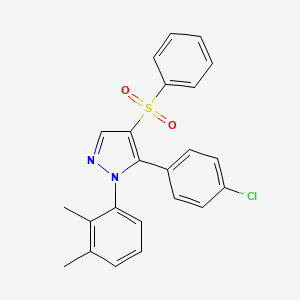
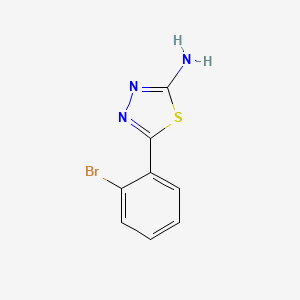
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B2470389.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2470393.png)
![3-Methyl-8-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2470394.png)
![Ethyl 3-oxo-4-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470395.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2470396.png)

![(E)-ethyl 1-isopropyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2470403.png)
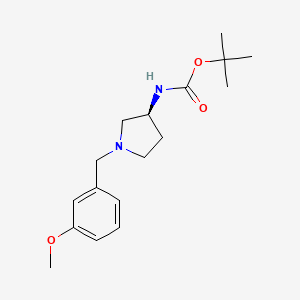
![5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2470405.png)
